N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
Description
N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields This compound features a dibenzo[b,e][1,4]diazepine core, which is a structure known for its biological activity
Properties
Molecular Formula |
C29H27F2N3O2 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C29H27F2N3O2/c1-29(2)15-23-27(25(35)16-29)28(18-7-9-19(30)10-8-18)34(24-6-4-3-5-22(24)33-23)17-26(36)32-21-13-11-20(31)12-14-21/h3-14,28,33H,15-17H2,1-2H3,(H,32,36) |
InChI Key |
YHTMGTMIUGVBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include amines and aldehydes, with catalysts such as Lewis acids to facilitate the reaction.
Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. Reagents like fluorobenzene and appropriate bases are used.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. Acetic anhydride or acetyl chloride can be used in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the diazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s dibenzo[b,e][1,4]diazepine core is of interest due to its potential pharmacological properties. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medically, compounds with similar structures have been investigated for their potential use as therapeutic agents. This includes applications in treating neurological disorders, inflammation, and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups and the hydroxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The diazepine core can interact with various proteins, potentially modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Fluorobenzene Derivatives: Compounds with similar fluorophenyl groups, used in various chemical and pharmaceutical applications.
Hydroxybenzodiazepines: Compounds with hydroxy groups attached to benzodiazepine cores, known for their diverse biological activities.
Uniqueness
N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its specific combination of functional groups and its dibenzo[b,e][1,4]diazepine core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
